2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-diiodoaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the halogen substituents or the carbonyl group.
Substitution: Halogen substituents on the aromatic rings can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,4-dichloro-N-(3-{[(2,5-diiodophenyl)carbonyl]amino}phenyl)benzamide is unique due to the presence of both dichloro and diiodo substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C20H12Cl2I2N2O2 |
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Molecular Weight |
637.0 g/mol |
IUPAC Name |
2,4-dichloro-N-[3-[(2,5-diiodobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl2I2N2O2/c21-11-4-6-15(17(22)8-11)19(27)25-13-2-1-3-14(10-13)26-20(28)16-9-12(23)5-7-18(16)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
BJNZYJHHMRHBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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